molecular formula C11H10O2S B2741327 3-Ethyl-1-benzothiophene-2-carboxylic acid CAS No. 27508-24-3

3-Ethyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B2741327
CAS No.: 27508-24-3
M. Wt: 206.26
InChI Key: AZVOTTRTPMDKHP-UHFFFAOYSA-N
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Description

3-Ethyl-1-benzothiophene-2-carboxylic acid is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by an ethyl group at the third position and a carboxylic acid group at the second position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-benzothiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-alkynylthiophenols followed by functionalization. For instance, the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides can yield benzothiophene derivatives . Another method involves the use of aryne intermediates with alkynyl sulfides to form the benzothiophene scaffold .

Industrial Production Methods: Industrial production of benzothiophene derivatives often employs catalytic processes to enhance yield and selectivity. Rhodium-catalyzed intramolecular heterocyclization and CuBr/1,10-Phen-catalyzed Ullmann cross-coupling are notable examples . These methods are scalable and can be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzothiophene sulfoxides, while reduction can produce benzothiophene alcohols.

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-1-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-ethyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-2-7-8-5-3-4-6-9(8)14-10(7)11(12)13/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVOTTRTPMDKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27508-24-3
Record name 3-ethyl-1-benzothiophene-2-carboxylic acid
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